4,6(1h,5h)-Pyrimidinedione,2-amino-5-butyl-5-ethyl-
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Overview
Description
4,6(1H,5H)-Pyrimidinedione,2-amino-5-butyl-5-ethyl- is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidinedione core with amino, butyl, and ethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-Pyrimidinedione,2-amino-5-butyl-5-ethyl- can be achieved through a multi-step process. One common method involves the condensation of appropriate aldehydes with urea or thiourea derivatives under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidinedione structure .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by employing green chemistry principles. For instance, the use of environmentally benign catalysts and solvents, such as ethanol or water, can enhance the efficiency and sustainability of the synthesis process . Additionally, microwave-assisted reactions have been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
4,6(1H,5H)-Pyrimidinedione,2-amino-5-butyl-5-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as halides or amines, under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione,2-amino-5-butyl-5-ethyl- involves its interaction with specific molecular targets. For instance, it can bind to enzymes and inhibit their activity, thereby exerting its biological effects. The compound may also interact with cellular receptors and modulate signaling pathways, leading to various physiological responses .
Comparison with Similar Compounds
Similar Compounds
Thiobarbituric Acid Derivatives: These compounds share a similar pyrimidinedione core and exhibit comparable biological activities.
Pyrimidothienopyridazine Derivatives: These compounds also possess a pyrimidine ring and have been studied for their antimicrobial properties.
Uniqueness
4,6(1H,5H)-Pyrimidinedione,2-amino-5-butyl-5-ethyl- stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of both butyl and ethyl groups enhances its lipophilicity and may improve its interaction with biological membranes and targets .
Properties
Molecular Formula |
C10H17N3O2 |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-amino-5-butyl-5-ethyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C10H17N3O2/c1-3-5-6-10(4-2)7(14)12-9(11)13-8(10)15/h3-6H2,1-2H3,(H3,11,12,13,14,15) |
InChI Key |
MVQRCCMWJNYPNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=O)NC(=NC1=O)N)CC |
Origin of Product |
United States |
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